EGFR Inhibitory Potency (IC50): NRC-2694 Demonstrates >10-Fold Greater Potency than Erlotinib in MTT Proliferation Assays
In a direct head-to-head comparison using the MTT proliferation assay on A549 human lung cancer cells, NRC-2694 inhibited cell growth with an IC50 range of 40-90 ng/mL (approximately 100-200 nM), whereas erlotinib hydrochloride exhibited a significantly higher IC50 of 836 ng/mL (1945 nM) [1]. This demonstrates that NRC-2694 is at least 10 times more potent than erlotinib under identical experimental conditions [1].
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 40-90 ng/mL (100-200 nM) |
| Comparator Or Baseline | Erlotinib HCl: IC50 = 836 ng/mL (1945 nM) |
| Quantified Difference | At least 10-fold greater potency |
| Conditions | A549 human lung cancer cells; MTT proliferation assay |
Why This Matters
Higher potency translates to a lower effective concentration, potentially reducing off-target effects and enabling more efficient target engagement in research and therapeutic applications.
- [1] Ramanadham JP, Bhujanga Rao AK, Nannapaneni VC, et al. 6,7-Dialkoxy quinazoline derivatives useful for treatment of cancer related disorders. US Patent 8,143,250 B2. View Source
